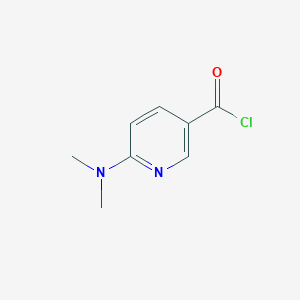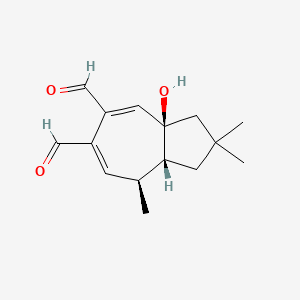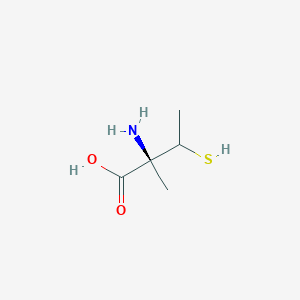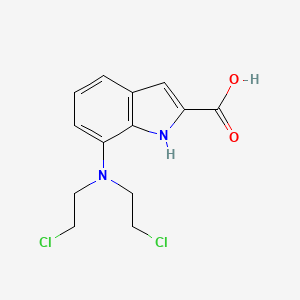
Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- is a complex organic compound belonging to the indole family, characterized by its unique structure and potential applications in various scientific fields. This compound features an indole ring system substituted with a carboxylic acid group at the 2-position and a bis(2-chloroethyl)amino group at the 7-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with indole-2-carboxylic acid as the starting material.
Substitution Reaction: The indole-2-carboxylic acid undergoes a nucleophilic substitution reaction with bis(2-chloroethyl)amine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, using a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The temperature is maintained at around 50-70°C, and the reaction is monitored until completion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized using a batch process to ensure consistency and quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Scale-Up: The process is scaled up to produce larger quantities, with careful control of reaction parameters to maintain product quality.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or amine.
Substitution: Substitution reactions at the indole ring or the amino group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-2-carboxylic acid derivatives with oxidized functional groups.
Reduction Products: Derivatives with reduced carboxylic acid groups, such as indole-2-carboxylic acid alcohol or amine.
Substitution Products: Various substituted indole derivatives based on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as HIV-1 integrase strand transfer inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The bis(2-chloroethyl)amino group interacts with specific enzymes or receptors in biological systems.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
Indole-2-carboxylic acid derivatives: Various derivatives with different substituents at the indole ring.
Uniqueness: Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
731-76-0 |
|---|---|
Formule moléculaire |
C13H14Cl2N2O2 |
Poids moléculaire |
301.16 g/mol |
Nom IUPAC |
7-[bis(2-chloroethyl)amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-9-8-10(13(18)19)16-12(9)11/h1-3,8,16H,4-7H2,(H,18,19) |
Clé InChI |
NXEJUQMSIFIXKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N(CCCl)CCCl)NC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
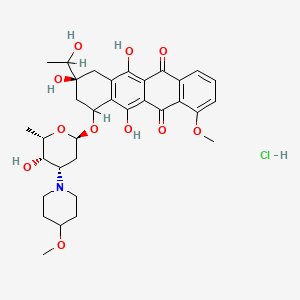
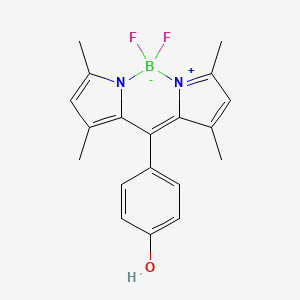

![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
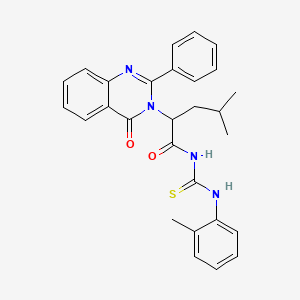
![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
